3-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
Description
3-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one is a pyrrolidine-based ketone derivative featuring a methoxymethyl substituent at the 4-position of the pyrrolidine ring and a 3-chloropropanoyl group. Its molecular formula is C₁₂H₂₂ClNO₂, with a molecular weight of 247.76 g/mol (based on analogs in ).
Properties
IUPAC Name |
3-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-11(2)8-13(10(14)4-5-12)6-9(11)7-15-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVBOIDPJXJOLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1COC)C(=O)CCCl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of the pyrrolidinone core. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Activities:
Research indicates that 3-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one may exhibit significant biological activities, making it a candidate for drug development. Its structural characteristics suggest potential interactions with various biological targets.
Case Studies:
- Antitumor Activity: Preliminary studies have indicated that compounds similar to this compound can act as protein tyrosine kinase inhibitors, which are crucial in cancer therapy .
Antimicrobial Research
Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .
Table: Antimicrobial Efficacy of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Synthetic Organic Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop derivatives with enhanced properties.
Reactions:
Common reactions involving this compound include:
- Reduction reactions using sodium borohydride.
- Substitution reactions with halogenating agents.
Mechanism of Action
The mechanism by which 3-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to therapeutic effects. The pathways involved can include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
3-Chloro-1-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one
- CAS/Ref : 2097994-26-6 .
- Molecular Formula: C₁₂H₂₂ClNO₂ (identical to the target compound).
- Molecular Weight : 247.76 g/mol.
- Purity : ≥95%.
- Key Structural Difference : The ethoxymethyl group (-OCH₂CH₃) replaces the methoxymethyl (-OCH₃) substituent.
- Synthesis: Not explicitly described, but likely involves substitution of the pyrrolidine precursor with ethoxymethyl chloride.
- Commercial Status : Discontinued in 1g and 5g quantities , suggesting challenges in scalability or demand.
- Implications : The ethoxy analog’s larger substituent may influence solubility or steric interactions in biological systems compared to the methoxy variant.
3-Chloro-1-(2,4-dichlorophenyl)propan-1-one (Compound 37)
- Ref : Synthesized via Friedel-Crafts acylation .
- Molecular Formula : C₉H₇Cl₃O.
- Molecular Weight : 237.51 g/mol.
- Key Structural Difference : Aromatic dichlorophenyl ring replaces the pyrrolidine moiety.
- Synthesis: Friedel-Crafts reaction of 1,3-dichlorobenzene with 3-chloropropanoyl chloride (AlCl₃ catalyst), yielding 76% .
- Reactivity : The electron-withdrawing chlorine atoms on the aromatic ring may enhance electrophilic reactivity compared to the aliphatic pyrrolidine-based analogs.
1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone
- Ref : Prepared via nucleophilic substitution .
- Molecular Formula : C₂₀H₂₂ClN₅O₂ (estimated).
- Key Structural Difference : Incorporates a pyrrolo[2,3-c]pyridine core and morpholine group, differing from the simpler pyrrolidine scaffold.
- Synthesis : Reaction of 7-chloro-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine with morpholine and 3-chloroaniline .
Biological Activity
3-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)propan-1-one, with the CAS number 2098084-59-2, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H20ClNO2
- Molecular Weight : 233.73 g/mol
- Structural Features : The compound features a chloro group, a pyrrolidine ring, and a ketone functional group, which are significant for its reactivity and biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include dichloromethane or tetrahydrofuran as solvents, and catalysts may be employed to enhance yield. The reaction conditions such as temperature and time are crucial for optimizing the product formation.
Case Studies and Research Findings
- Antitumor Activity : A study examining derivatives of similar compounds found that certain structural modifications could lead to significant cytotoxic effects against various human tumor cell lines. Although direct studies on this compound are lacking, it is hypothesized that it may exhibit similar properties due to its structural analogies .
- Antimicrobial Properties : Research into related compounds has suggested potential antimicrobial activity. For example, derivatives of halogenated pyrrolidines have shown efficacy against bacterial strains such as Helicobacter pylori, which could imply similar properties for this compound .
Comparative Biological Activity Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
